![molecular formula C12H14FN3O B2821015 N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide CAS No. 1185716-08-8](/img/structure/B2821015.png)
N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide, commonly known as FPEI, is a chemical compound that has gained significant attention in the field of scientific research. FPEI is a white crystalline powder that is soluble in water and exhibits unique properties that make it an ideal candidate for various research applications. In
Mécanisme D'action
FPEI exerts its neuroprotective effects by activating the Nrf2-ARE pathway, a signaling pathway that regulates the expression of antioxidant and detoxifying enzymes. FPEI increases the expression of these enzymes, which in turn reduces oxidative stress and protects neurons from damage. FPEI has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
FPEI has been found to have a low toxicity profile and does not exhibit any significant adverse effects on the body. It has been shown to be well-tolerated in animal models and does not affect vital organs such as the liver and kidneys. FPEI has also been found to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of metabolic disorders such as diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FPEI is its ability to cross the blood-brain barrier, which makes it an ideal candidate for studying the effects of neuroprotective agents on the brain. FPEI is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, one limitation of FPEI is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on FPEI. One area of interest is the exploration of its potential in the treatment of neurodegenerative diseases. Further studies are needed to investigate the long-term effects of FPEI on cognitive function and memory retention. Additionally, the development of more efficient synthesis methods for FPEI may enhance its potential for use in various research applications. Finally, the investigation of FPEI's potential in the treatment of metabolic disorders such as diabetes warrants further exploration.
Conclusion:
In conclusion, FPEI is a promising compound with potential applications in the field of neuroscience. Its neuroprotective properties, ability to cross the blood-brain barrier, and low toxicity profile make it an ideal candidate for various research applications. Further studies are needed to fully elucidate its mechanism of action and explore its potential in the treatment of neurodegenerative diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis of FPEI involves the reaction between 4-fluorophenethylamine and 2-carboxy imidazole in the presence of a coupling reagent. The reaction proceeds through the formation of an amide bond between the amine and carboxylic acid groups, resulting in the formation of FPEI. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
FPEI has been extensively studied for its potential applications in the field of neuroscience. It has been found to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage. FPEI has also been shown to improve cognitive function and memory retention in animal models. In addition, it has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-8(9-2-4-10(13)5-3-9)16-12(17)11-14-6-7-15-11/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBZWKUDZLACLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=NCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

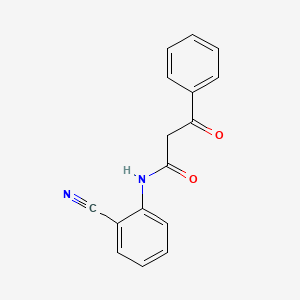
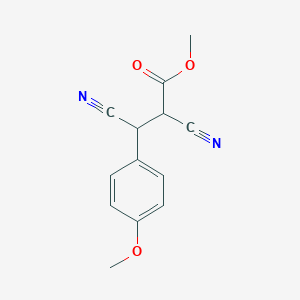
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820934.png)
![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2820935.png)
![1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2820936.png)

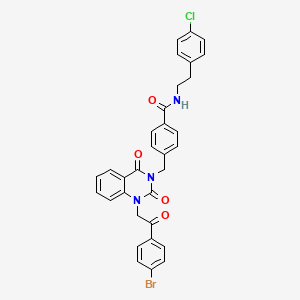


![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2820948.png)
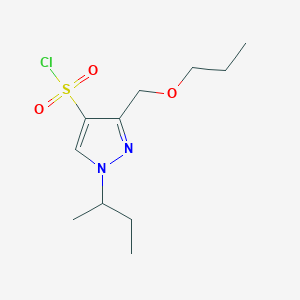

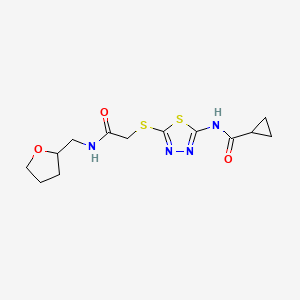
![2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2820953.png)